Product packaging for 1-(2-Chloroethyl)cytosine(Cat. No.:CAS No. 73000-44-9)

1-(2-Chloroethyl)cytosine

Cat. No.: B8671351
CAS No.: 73000-44-9
M. Wt: 173.60 g/mol
InChI Key: TYVGLQADBCWKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethyl)cytosine (CAS 73000-44-9) is a cytosine derivative with the molecular formula C6H8ClN3O and a molecular weight of 173.60 g/mol . This compound is of significant interest in medicinal chemistry research as a specialized chemical intermediate. Its structure, featuring a cytosine base linked to a 2-chloroethyl group, suggests potential for use in the synthesis of more complex molecules. For instance, compounds with similar 2-chloroethyl substituents are well-known in oncology research for their role as DNA alkylating agents . The primary research value of this compound lies in its potential application in developing novel anticancer agents. The 2-chloroethyl moiety can act as a key functional group, potentially enabling the formation of DNA cross-links that disrupt DNA replication and transcription in target cells . Furthermore, research into advanced drug delivery systems, such as carbon nanotube-based carriers, has explored the behavior of chloroethyl-containing compounds, highlighting their relevance in designing targeted therapies for environments like acidic tumor microenvironments . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClN3O B8671351 1-(2-Chloroethyl)cytosine CAS No. 73000-44-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73000-44-9

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

4-amino-1-(2-chloroethyl)pyrimidin-2-one

InChI

InChI=1S/C6H8ClN3O/c7-2-4-10-3-1-5(8)9-6(10)11/h1,3H,2,4H2,(H2,8,9,11)

InChI Key

TYVGLQADBCWKEI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)CCCl

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1 2 Chloroethyl Cytosine in Nucleic Acid Interactions

Electrophilic Nature of the 2-Chloroethyl Moiety and Reactive Intermediates.medicaljournalssweden.senih.govoup.comaacrjournals.orgnih.gov

The 2-chloroethyl group attached to the cytosine base is the key to the compound's reactivity. This group is electrophilic, meaning it is attracted to electron-rich centers in other molecules. nih.gov This inherent chemical property allows it to react with nucleophilic sites within the cell, with DNA being a primary target. medicaljournalssweden.se The process is not a simple, direct reaction; instead, it involves the formation of highly reactive intermediates.

Formation and Characterization of Aziridinium (B1262131) Cations and Chloroethyl Carbonium Ions.mdpi.comsmolecule.comd-nb.infoagnesscott.org

A critical step in the mechanism of action for many chloroethylating agents is the intramolecular cyclization of the 2-chloroethyl group to form a highly electrophilic aziridinium cation. mdpi.comagnesscott.org This occurs when the nitrogen atom of the cytosine ring attacks the carbon atom bearing the chlorine, displacing the chloride ion. agnesscott.org This strained, three-membered ring is highly reactive and readily attacked by nucleophiles.

Alternatively, under certain conditions, particularly following decomposition of a precursor molecule, a 2-chloroethyl carbonium ion can be generated. smolecule.com This carbocation is an even stronger electrophile, capable of reacting with a variety of nucleophilic sites. oncohemakey.com The formation of these reactive intermediates is a common feature of nitrogen mustards and chloroethylnitrosoureas. mdpi.comoncohemakey.com

DNA Alkylation Mechanisms Initiated by 1-(2-Chloroethyl)cytosine Analogs.medicaljournalssweden.seoup.commdpi.comnih.govcuni.cznih.gov

Once formed, the reactive electrophilic intermediates, such as the aziridinium cation or the chloroethyl carbonium ion, proceed to alkylate DNA. This process involves the formation of a covalent bond between the electrophile and a nucleophilic site on the DNA molecule. mdpi.comnih.gov

Nucleophilic Sites on DNA Bases (Guanine N-7, O-6; Cytosine N-3) and Phosphate (B84403) Backbone Involved in Alkylation.medicaljournalssweden.seoup.comaacrjournals.orgmdpi.comoncohemakey.comnih.govcuni.cznih.govacs.orgnih.govresearchgate.net

DNA presents a multitude of nucleophilic sites that can be targeted by chloroethylating agents. The most common site of alkylation is the N-7 position of guanine (B1146940), due to its high nucleophilicity. medicaljournalssweden.secuni.cz Another clinically significant site is the O-6 position of guanine. oup.comaacrjournals.orgcuni.cz Alkylation at this site is particularly important for the formation of cytotoxic cross-links. oup.comnih.gov

Other nucleophilic centers on DNA that can be alkylated include the N-3 position of cytosine, the N-1, N-3, and N-7 positions of adenine (B156593), and the oxygen atoms of the phosphate backbone. oncohemakey.comcuni.cznih.govresearchgate.net The preference for a particular site can be influenced by the specific alkylating agent and the local DNA sequence. oncohemakey.com

Table 1: Common Nucleophilic Sites in DNA Targeted by Chloroethylating Agents

DNA Base/ComponentNucleophilic SiteSignificance of Alkylation
GuanineN-7Most frequent site of monofunctional alkylation. medicaljournalssweden.secuni.cz
GuanineO-6Critical for the formation of interstrand cross-links. oup.comnih.gov
CytosineN-3Involved in the formation of specific cross-links. acs.org
AdenineN-1, N-3, N-7Less frequent sites of alkylation. oncohemakey.comcuni.cz
Phosphate BackboneOxygen atomsCan lead to phosphotriester formation. nih.gov

Monofunctional Alkylation Events and Their Stereochemical Course.medicaljournalssweden.senih.govmdpi.comoncohemakey.comcuni.cznih.gov

The initial reaction of a chloroethylating agent with DNA often results in monofunctional alkylation, where a single DNA base is modified. oncohemakey.com This initial adduction can occur at various nucleophilic sites, as detailed above. nih.gov For example, the reaction can lead to the formation of 7-(2-chloroethyl)guanine (B116787) or O6-(2-chloroethyl)guanine. acs.org

The stereochemistry of these alkylation events can be complex. For instance, alkyl phosphotriester adducts, formed by alkylation of the phosphate backbone, can exist as different stereoisomers (SP and RP diastereomers). nih.gov The specific stereochemical outcome of the reaction can influence the subsequent biological processing of the DNA lesion.

Formation of DNA Adducts and Interstrand/Intrastrand Cross-Links by Chloroethylcytosine-Related Species.oup.comaacrjournals.orgnih.govacs.orgnih.govacs.orgnih.govdntb.gov.uabaseclick.euresearchgate.netnih.govoup.comwikipedia.orgczytelniamedyczna.plpnas.org

The initial monofunctional DNA adducts formed by chloroethylating agents can undergo further reactions, leading to the formation of more complex and highly cytotoxic lesions, such as interstrand and intrastrand cross-links. baseclick.euwikipedia.org

An interstrand cross-link covalently joins the two opposing strands of the DNA double helix, while an intrastrand cross-link connects two nucleotides on the same strand. baseclick.euwikipedia.org These cross-links are particularly detrimental to the cell as they physically block essential processes like DNA replication and transcription. nih.gov

A key pathway to the formation of an interstrand cross-link by many chloroethylating agents involves the initial alkylation of the O-6 position of a guanine residue. oup.comaacrjournals.orgnih.gov The resulting O6-(2-chloroethyl)guanine adduct can then undergo an intramolecular cyclization to form a reactive N1,O6-ethanoguanine intermediate. acs.org This intermediate can then react with the N-3 position of a cytosine residue on the opposite DNA strand, forming a stable 1-(N3-cytosinyl)-2-(N1-guanosinyl)ethane cross-link. acs.orgacs.org Other types of cross-links, such as those between two guanines, can also be formed. acs.org

The formation of exocyclic DNA adducts, such as 3,N4-ethenocytosine and 1,N6-ethenoadenine, has also been observed with related compounds like chloroethylene oxide. researchgate.netnih.govoup.comczytelniamedyczna.pl These adducts arise from the reaction of the chloroethyl moiety with the nitrogen atoms of the DNA bases, followed by cyclization. nih.govczytelniamedyczna.pl

Table 2: Major DNA Lesions Formed by Chloroethylating Agents

Type of LesionDescriptionKey Precursor Adduct
Monofunctional AdductsCovalent attachment of a single chloroethyl group to a DNA base. nih.govN/A
Interstrand Cross-linksCovalent linkage between the two opposite strands of DNA. baseclick.euwikipedia.orgO6-(2-chloroethyl)guanine oup.comnih.gov
Intrastrand Cross-linksCovalent linkage between two nucleotides on the same DNA strand. baseclick.euwikipedia.orgVaries depending on the agent and sequence.
Exocyclic AdductsFormation of a new ring system involving a DNA base. nih.govczytelniamedyczna.plReaction at exocyclic amino groups.

Mechanisms of Interstrand DNA Cross-link Formation, e.g., N3-Cytosine to N1-Guanine

The formation of interstrand DNA cross-links (ICLs) by chloroethylating agents, such as those derived from this compound, is a critical process underlying their cytotoxic effects. This process is a two-step mechanism that ultimately results in the covalent linkage of the two strands of the DNA double helix, thereby inhibiting essential cellular processes like replication and transcription. scispace.comnih.govresearchgate.netnih.gov

The initial event is the alkylation of a nucleophilic site on a DNA base. While several positions on DNA bases can be alkylated, the formation of an O6-(2-chloroethyl)guanine adduct is considered a key initial lesion leading to ICLs. scispace.comnih.govacs.orgaacrjournals.org This initial monoadduct is unstable. aacrjournals.orgresearchgate.net

Following the formation of the O6-(2-chloroethyl)guanine monoadduct, an intramolecular cyclization occurs. This step involves the chloroethyl group reacting with the N1 position of the same guanine base, forming a cyclic N1,O6-ethanoguanine intermediate. acs.orgaacrjournals.orgresearchgate.netresearchgate.net This intermediate is a positively charged and highly reactive species. researchgate.net

The final step in the cross-linking process is the reaction of the N1,O6-ethanoguanine intermediate with a nucleophilic site on the opposite DNA strand. Specifically, the N3 position of a cytosine residue on the complementary strand attacks the ethanoguanine intermediate. acs.orgresearchgate.net This results in the formation of a stable 1-(N3-cytosinyl)-2-(N1-guaninyl)ethane interstrand cross-link. acs.orgnih.govresearchgate.net This entire process, from the initial chloroethylation to the final cross-link, can take several hours to complete. scispace.comscispace.com The resulting N1-guanine-N3-cytosine ICL is a highly cytotoxic lesion. acs.orgplos.org

It is this covalent linkage between the two DNA strands that physically prevents their separation, which is a prerequisite for both DNA replication and transcription, ultimately leading to cell death if the lesion is not repaired. researchgate.netnih.govmdpi.com

Characterization of Specific DNA Adduct Structures: 3,N4-Ethano-CMP and Other Etheno/Ethano Derivatives

Beyond the primary interstrand cross-links, the reaction of this compound and related chloroethylating agents with DNA generates a variety of other adducts, including exocyclic ethano and etheno derivatives. These adducts are formed through the alkylation of different nitrogen and oxygen atoms on the DNA bases. nih.govczytelniamedyczna.pl

One such adduct is 3,N4-ethanocytosine (EC). This exocyclic adduct is a saturated derivative of the more widely studied 3,N4-ethenocytosine (εC). nih.gov The formation of these types of adducts involves the chloroethyl group reacting with two positions on the same base, leading to the formation of a new ring structure. While 1-(2-chloroethyl)guanosine readily cyclizes to form N1,N2-ethanoguanine, 3-(2-chloroethyl)-cytosine also undergoes rapid cyclization to form 3,N4-ethanocytosine. researchgate.net These ethano adducts are considered mutagenic and carcinogenic. nih.govresearchgate.net

In addition to cytosine adducts, chloroethylating agents also form adducts with adenine, such as 1,N6-ethanoadenine (EA). nih.govresearchgate.net Similar to EC, EA is the saturated counterpart of 1,N6-ethenoadenine (εA). nih.gov The formation of these etheno and ethano adducts can occur through the reaction of DNA with chloroacetaldehyde, a metabolite of some chloroethyl compounds. czytelniamedyczna.pl Chloroacetaldehyde reacts with adenine and cytosine to form hydroxyethano intermediates, which can then dehydrate to form the corresponding etheno adducts. czytelniamedyczna.pl

Influence of DNA Structure and Sequence Context on Adduct Formation

The efficiency and specificity of DNA adduct formation by agents like this compound are not uniform along the DNA strand but are influenced by the local DNA sequence and structure. While some chloroethylating agents show little sequence preference for guanine alkylation, others exhibit distinct patterns. researchgate.net

The local sequence context can affect the accessibility of nucleophilic sites on the DNA bases. For example, the rate of repair of O6-methylguanine by the repair protein AGT can be influenced by the sequence surrounding the adduct. scispace.com This suggests that the initial formation of adducts may also be sequence-dependent.

Furthermore, the structure of the DNA itself, whether it is single-stranded or double-stranded, can play a role. The formation of the G-C ethane (B1197151) cross-link is significantly favored within the context of double-stranded DNA compared to the reaction between the corresponding nucleosides in free solution. acs.org This enhancement is attributed to the proximity and favorable orientation of the reacting groups within the DNA helix.

The presence of specific DNA secondary structures can also create hotspots for DNA damage. czytelniamedyczna.pl These structural perturbations may alter the reactivity of certain base positions, making them more susceptible to alkylation. Therefore, the distribution of adducts formed by this compound is a complex interplay between the chemical reactivity of the agent and the structural and sequential landscape of the DNA target.

Cellular and Molecular Responses to Chloroethylcytosine-Induced DNA Lesions: Mechanistic Aspects

DNA Repair Mechanisms Relevant to Chloroethyl Adducts and Cross-links, e.g., O6-Alkylguanine-DNA Alkyltransferase (AGT)

Cells have evolved sophisticated DNA repair pathways to counteract the genotoxic effects of alkylating agents like this compound. A key protein in the defense against chloroethyl-induced damage is O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). researchgate.netnih.govnih.gov

AGT directly reverses the initial O6-(2-chloroethyl)guanine adduct by transferring the chloroethyl group from the guanine to a cysteine residue within its own active site. nih.govaacrjournals.org This is a stoichiometric, single-use reaction, meaning each AGT molecule can only repair one lesion before it is inactivated and subsequently degraded. nih.gov By removing the initial O6-chloroethylguanine monoadduct, AGT prevents the subsequent formation of the highly cytotoxic interstrand cross-link. scispace.comnih.govaacrjournals.org The level of AGT activity in a cell is therefore a major determinant of its resistance to chloroethylating agents. nih.gov

In addition to AGT, other DNA repair pathways are involved in processing chloroethyl-induced lesions. The base excision repair (BER) pathway, initiated by DNA glycosylases, can remove some of the exocyclic ethano and etheno adducts. For instance, the E. coli mismatch-specific uracil-DNA glycosylase (Mug) and 3-methyladenine (B1666300) DNA glycosylase II (AlkA) have been shown to excise 3,N4-ethanocytosine and 1,N6-ethanoadenine, respectively, albeit less efficiently than their etheno counterparts. nih.gov

The nucleotide excision repair (NER) pathway is also implicated in the repair of chloroethylnitrosourea-induced damage, potentially working in concert with recombination repair to handle complex lesions like ICLs. d-nb.info The Fanconi anemia (FA) pathway is another crucial system for the repair of ICLs, often involving steps like DNA incision and homologous recombination. researchgate.netwisdomlib.org

The interplay of these repair mechanisms is summarized in the table below:

Repair PathwayKey Proteins/EnzymesTarget LesionsMechanism of Action
Direct ReversalO6-Alkylguanine-DNA Alkyltransferase (AGT/MGMT)O6-(2-chloroethyl)guanine, N1,O6-ethanoguanineTransfers the chloroethyl group to itself, preventing cross-link formation. nih.govaacrjournals.orgaacrjournals.org
Base Excision Repair (BER)DNA Glycosylases (e.g., Mug, AlkA)3,N4-ethanocytosine, 1,N6-ethanoadenineRecognizes and removes the damaged base by cleaving the N-glycosidic bond. nih.govczytelniamedyczna.pl
Nucleotide Excision Repair (NER)Multiple proteins (e.g., XPC, DDB2)Bulky adducts, Interstrand cross-links (in conjunction with other pathways)Recognizes and removes a short stretch of DNA containing the lesion. aacrjournals.orgd-nb.info
Homologous Recombination (HR) / Fanconi Anemia (FA)RAD51, FANCD2, etc.Interstrand cross-links, Double-strand breaksUses a homologous DNA sequence as a template to accurately repair the damage. researchgate.netwisdomlib.org

Molecular Consequences of Unrepaired Adducts on Nucleic Acid Function and Replication Fidelity

If the DNA lesions induced by this compound are not repaired, they can have profound consequences for cellular function, leading to mutations, cytotoxicity, and carcinogenesis. researchgate.netd-nb.info

The most severe consequence of unrepaired chloroethyl damage is the blockage of essential cellular processes. Interstrand cross-links are particularly toxic because they physically prevent the separation of the two DNA strands, which is necessary for both DNA replication and transcription. researchgate.netnih.govmdpi.com The stalling of replication forks at these lesions can lead to the formation of DNA double-strand breaks, which can trigger apoptosis or programmed cell death. researchgate.netmdpi.com It is estimated that as few as 20-40 ICLs can be lethal to a mammalian cell that is unable to repair them. plos.org

In addition to blocking replication, some adducts can be bypassed by specialized DNA polymerases, but this process is often error-prone. Exocyclic adducts like 1,N6-ethanoadenine have been shown to cause DNA polymerases to misinsert nucleotides during in vitro DNA synthesis, suggesting a mutagenic potential. researchgate.net The miscoding properties of these adducts can lead to specific types of mutations, such as GC to AT transitions, if not properly repaired. d-nb.info

The potential outcomes of unrepaired lesions are detailed below:

Unrepaired LesionPrimary Molecular ConsequenceCellular Outcome
Interstrand Cross-link (e.g., N1-Guanine-N3-Cytosine)Blockage of DNA replication and transcription. researchgate.netnih.govCell cycle arrest, formation of double-strand breaks, apoptosis (cell death). researchgate.netresearchgate.netmdpi.com
Exocyclic Adducts (e.g., 3,N4-ethanocytosine, 1,N6-ethanoadenine)Miscoding during DNA replication by bypass polymerases. researchgate.netPoint mutations (e.g., GC to AT transitions), potential for carcinogenesis. researchgate.netd-nb.info
Monoadducts (e.g., O6-(2-chloroethyl)guanine)Can serve as a precursor to ICLs; can be mispaired during replication.If not repaired, leads to ICL formation or mutations. scispace.comnih.gov

Molecular Interactions and Structure Activity Relationships of 1 2 Chloroethyl Cytosine Analogs

Conformational Analysis and Molecular Dynamics of 1-(2-Chloroethyl)cytosine in Solution and in Complexes

Conformational analysis, which studies the different spatial arrangements of atoms in a molecule (rotamers), is fundamental to understanding the behavior of this compound. lumenlearning.com The flexibility of the 2-chloroethyl side chain allows the molecule to adopt various conformations in solution. Molecular dynamics (MD) simulations provide insights into these conformational preferences and how they are influenced by the solvent environment and binding to macromolecules.

In aqueous solution, the chloroethyl group of this compound exhibits considerable rotational freedom. However, upon interaction with DNA, its conformational landscape is significantly constrained. MD simulations have shown that the conformation of the nucleobase, when incorporated into a nucleotide, can be nonplanar due to out-of-plane deformations of the amino group and the pyrimidine (B1678525) ring. nih.gov These simulations reveal that the molecule preferentially adopts a conformation that facilitates its interaction with the target site on DNA. An increase in the negative charge of the phosphate (B84403) group in the nucleotide backbone can lead to an increased pyramidalization of the amino group and discrimination between syn and anti orientations of the base relative to the sugar. nih.gov

ParameterDescriptionSignificance in this compound Analysis
Torsional Angles Rotation around single bonds, defining the conformation of the chloroethyl side chain.Determines the spatial orientation of the reactive chloroethyl group, influencing its accessibility for alkylation reactions.
Sugar Pucker The conformation of the deoxyribose ring in the DNA backbone (e.g., North or South).Affects the local DNA structure and the positioning of the cytosine base for interaction. nih.gov
Glycosidic Bond Angle The orientation of the cytosine base relative to the sugar (syn or anti).Influences the presentation of the chloroethyl group within the DNA grooves. nih.gov
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to the solvent.Changes in SASA upon binding to DNA can indicate the extent of interaction and burial of the molecule within the complex.

Elucidation of Binding Modes with Nucleic Acids via Molecular Modeling Approaches

Molecular modeling is a powerful tool for visualizing and understanding the intricate interactions between this compound analogs and their primary biological target, DNA. computabio.com These computational methods allow for the prediction of binding modes and the identification of key intermolecular forces that govern these interactions. acs.orgresearchgate.net

The primary mechanism of action for this compound involves the alkylation of DNA bases. Molecular modeling studies have been instrumental in elucidating the preferential binding sites and the structural consequences of adduct formation. researchgate.net These studies often involve docking the small molecule into the DNA double helix and then performing molecular dynamics simulations to refine the binding pose and assess the stability of the complex.

Research indicates that chloroethylating agents can form various adducts with DNA. nih.gov For instance, after initial alkylation, intramolecular cyclization can occur, leading to the formation of more complex adducts that can crosslink DNA strands. smolecule.comacs.org QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods have been used to investigate these DNA crosslinks, revealing that a crosslink between the N1 atom of guanine (B1146940) and the N3 atom of a complementary cytosine is a particularly favorable product, causing less distortion to the DNA double helix compared to other potential crosslinks. researchgate.net

The stability of the complex between this compound analogs and DNA is governed by a combination of covalent and non-covalent interactions, including hydrogen bonding and hydrophobic interactions. letstalkacademy.com

Hydrogen Bonding: Hydrogen bonds are crucial for the specific recognition between the drug molecule and the DNA bases. nih.govwikipedia.org The cytosine moiety can form Watson-Crick hydrogen bonds with a guanine base on the complementary strand. gatech.edufrontiersin.org Molecular modeling studies have shown the formation of specific hydrogen bonds between the functional groups of chloroethylnitrosourea derivatives and the DNA bases. For example, in the case of semustine, a related chloroethylating agent, hydrogen bonds were predicted between the oxygen atoms of the drug and the hydrogen atoms of cytosine. researchgate.net These interactions help to position the reactive chloroethyl group in close proximity to the target nucleophilic sites on the DNA.

The efficiency and selectivity of the alkylation reaction by this compound analogs are governed by a combination of steric and electronic factors.

Steric Factors: The size and shape of the molecule and its target site on the DNA play a critical role. The accessibility of the nucleophilic centers on the DNA bases, such as the N7 of guanine and the N3 of cytosine, is influenced by the local DNA structure. researchgate.net The conformation of the chloroethyl side chain itself can create steric hindrance, affecting its ability to approach and react with the target atom. nih.gov For example, molecular modeling has suggested that steric factors can prevent the alkylation of certain residues, even if they are chemically reactive. nih.gov

Electronic Factors: The electronic properties of both the alkylating agent and the DNA bases are fundamental to the reaction. The chloroethyl group becomes reactive upon the formation of a highly electrophilic species, such as an episulfonium ion or a chloroethyldiazonium ion, depending on the specific analog. researchgate.netnih.gov The nucleophilicity of the target atoms on the DNA bases determines their reactivity towards these electrophiles. Computational studies have shown that guanine is generally a more nucleophilic target than cytosine, which is consistent with experimental observations of guanine alkylation. researchgate.net The distribution of electrostatic potential on the surface of the DNA molecule also guides the approach of the positively charged electrophile.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chloroethyl Nucleobase Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.goveuropa.eu For chloroethyl nucleobase analogs, QSAR studies are valuable for predicting their reactivity and interaction affinity, thereby guiding the design of new compounds with improved therapeutic properties. researchgate.net

The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating a set of molecular descriptors for each compound, selecting the most relevant descriptors, building a mathematical model, and rigorously validating the model's predictive power. nih.govcrpsonline.com

For chloroethylating agents, the chemical reactivity, often quantified as the rate of alkylation or the ability to form DNA adducts, is a critical endpoint for QSAR modeling. rsc.org Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, can be used to construct the QSAR model.

Validation is a crucial step to ensure the reliability and predictive ability of the QSAR model. nih.gov This typically involves internal validation techniques like cross-validation and external validation using an independent set of compounds that were not used in the model development. A well-validated QSAR model can be a powerful tool for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

A key outcome of QSAR studies is the identification of molecular descriptors that are significantly correlated with the biological activity of interest. nih.gov These descriptors provide insights into the structural features that are important for alkylation efficiency and binding affinity.

For chloroethyl nucleobase analogs, relevant molecular descriptors can be categorized as follows:

Descriptor CategoryExamplesRelevance to Alkylation Efficiency and Interaction Affinity
Electronic Descriptors HOMO/LUMO energies, partial atomic charges, dipole moment.These descriptors relate to the reactivity of the molecule. For instance, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of the electrophilicity of the reactive species. researchgate.netresearchgate.net
Steric/Topological Descriptors Molecular weight, molar volume, surface area, shape indices.These descriptors account for the size and shape of the molecule, which are important for fitting into the binding site on DNA and for steric hindrance effects. researchgate.net
Hydrophobicity Descriptors LogP (octanol-water partition coefficient).This descriptor is important for the compound's ability to cross cell membranes and for hydrophobic interactions with DNA. researchgate.netresearchgate.net
Quantum Chemical Descriptors Activation energies for the formation of reactive intermediates.These descriptors, often derived from high-level computational chemistry methods, can provide a direct measure of the intrinsic reactivity of the compound. researchgate.net

By identifying the most influential descriptors, QSAR models can provide a rationale for the observed structure-activity relationships and guide the modification of the chemical structure to enhance the desired biological activity. For example, a QSAR study on chloroethylnitrosoureas found that the activation energies for the formation of electrophilic centers and the octanol-water partition coefficient were key parameters for predicting their anticancer activity. researchgate.net

Computational and Theoretical Chemical Investigations of 1 2 Chloroethyl Cytosine

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular geometries, electronic structures, and various spectroscopic properties. For 1-(2-chloroethyl)cytosine, these calculations help elucidate the interplay between the cytosine ring and the reactive 2-chloroethyl side chain.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It is used to study the reactivity of cytosine and its derivatives by analyzing how electron density distribution influences chemical behavior. nih.gov Studies on cytosine analogues show that substitutions on the ring can significantly alter the energy barriers for reactions such as proton transfer. nih.gov

In the context of this compound, DFT can be used to model the reaction pathways of DNA alkylation. The process is thought to begin with an intramolecular cyclization of the 2-chloroethyl group to form a highly reactive aziridinium (B1262131) ion intermediate. This intermediate then serves as a potent electrophile. DFT calculations on similar alkylating agents, such as nitrogen mustards, have shown that this aziridinium ion readily reacts with nucleophilic sites on DNA bases. nih.gov The electronic chemical potential and electrophilicity computed by DFT indicate a transfer of electrons from the nucleophilic DNA base to the electrophilic alkylating agent during the reaction. nih.gov

DFT studies on cytosine itself have identified multiple tautomeric forms, with the canonical amino-keto form being the most stable under physiological conditions. compchemhighlights.orgresearchgate.net The relative stability of these tautomers is crucial as it dictates the available nucleophilic sites for alkylation.

Table 1: Calculated Relative Free Energies of Cytosine Tautomers

Tautomer Experimental ΔG (kcal/mol) compchemhighlights.org MP2/6-311++G(d,p) ΔG (kcal/mol) compchemhighlights.org
C1 (amino-keto) 0.0 0.0
C2 (amino-enol) 0.47 0.70
C3 (imino-keto) 0.11 1.19
C4 (imino-keto) 0.83 3.61
C5 (imino-enol) 5.22 Not reported

This table presents data for the parent cytosine molecule to illustrate the relative stability of different forms that could influence reactivity.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for studying reaction mechanisms. These methods are crucial for locating and characterizing transition states, which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction.

For the alkylation of DNA bases, ab initio calculations can model the entire reaction profile, from the initial formation of the aziridinium ion from the chloroethyl group to its subsequent reaction with cytosine. Studies on the methylation of DNA bases by agents like methanediazonium ion have used ab initio methods to calculate the stabilization energies of ion-dipole complexes and the energies of transition states. nih.gov These calculations have shown that the N7 position of guanine (B1146940) is a primary site of alkylation due to a combination of high stabilization energy and a low transition state energy. nih.gov A similar approach applied to this compound would involve mapping the potential energy surface for the reaction of the aziridinium ion with the various nucleophilic centers of the cytosine moiety.

Furthermore, ab initio studies on the deamination of cytosine have successfully determined the optimized geometries of reactants, transition states, and intermediates, with calculated activation energies showing excellent agreement with experimental values. nih.govnih.gov This demonstrates the power of these methods in accurately modeling reaction energetics and pathways involving the cytosine ring.

Molecular Electrostatic Surface Potential (MESP) and Frontier Molecular Orbital (FMO) Analysis

MESP and FMO analyses are conceptual tools derived from quantum chemical calculations that are invaluable for predicting chemical reactivity. They provide a visual and quantitative framework for understanding how molecules interact.

The Molecular Electrostatic Surface Potential (MESP) is a map of the electrostatic potential onto the electron density surface of a molecule. It reveals the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate electrophilic sites.

For cytosine, early computational models were contradicted by experimental alkylation data. However, more sophisticated ab initio calculations (Hartree-Fock/6–31G*) revealed that the global minimum of the electrostatic potential is located near the O2 position, with another significant negative region near the N3 atom. oup.com This finding aligns with the observed patterns of O2-alkylation by certain agents and identifies O2 and N3 as the primary nucleophilic sites on the cytosine ring susceptible to attack by the electrophilic aziridinium ion formed from this compound. The chloroethyl group itself, particularly after forming the aziridinium intermediate, represents a strong electrophilic site.

Table 2: Key Nucleophilic and Electrophilic Sites

Molecule / Moiety Site Character Description
Cytosine O2 Nucleophilic Electron-rich site, global MESP minimum. oup.com
Cytosine N3 Nucleophilic Electron-rich nitrogen atom in the pyrimidine (B1678525) ring. oup.com
Chloroethyl group C-Cl bond Electrophilic The carbon atom bonded to chlorine is electron-deficient.
Aziridinium ion Ring carbons Electrophilic Highly strained, positively charged intermediate, very reactive.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as a nucleophile, while the LUMO, the lowest energy empty orbital, acts as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity. wuxibiology.com A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org In an alkylation reaction, the interaction involves the HOMO of the nucleophile (cytosine) and the LUMO of the electrophile (the aziridinium ion derived from this compound). The efficiency of this interaction, which leads to charge transfer and bond formation, is inversely related to the energy difference between the interacting orbitals. nih.gov

Calculations on cytosine and its derivatives show that the HOMO is typically distributed over the pyrimidine ring, particularly the electron-rich amino group and double bonds, while the LUMO is also located on the ring system. nih.govresearchgate.net The electrophilic aziridinium ion would possess a very low-lying LUMO, making it a strong electron acceptor and facilitating a rapid reaction with the HOMO of a nucleophilic partner like cytosine.

Table 3: Conceptual HOMO-LUMO Interaction in Cytosine Alkylation

Interacting Orbital Molecule Role in Reaction
HOMO Cytosine Nucleophile (electron donor)
LUMO Aziridinium Ion Electrophile (electron acceptor)

This table illustrates the fundamental FMO interaction governing the alkylation reaction.

Simulation of Solvent Effects on Alkylation Reaction Mechanisms

Chemical reactions in biological systems occur in an aqueous environment, and solvent can dramatically influence reaction rates and mechanisms. Computational models can account for these effects in two main ways: implicitly, by treating the solvent as a continuous dielectric medium (e.g., the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. nih.govrsc.org

Solvent effects are particularly important for reactions involving charged species, such as the formation of the aziridinium ion from this compound and its subsequent reaction with DNA. Polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate.

Computational studies on related reactions, such as the deamination of cytosine or charge transfer in the guanine-cytosine pair, have demonstrated the importance of including solvent. nih.govnih.gov For instance, simulations of the guanine-cytosine pair in chloroform (B151607) showed that while charge transfer is effective, it is less so than in the gas phase, indicating that the solvent environment modulates the electronic interactions. nih.gov For the alkylation by this compound, modeling with explicit water molecules would be crucial to accurately capture the hydrogen-bonding interactions and the stabilization of the charged transition state, providing a more realistic picture of the reaction energetics within a cellular environment.

Advanced Analytical Methodologies for Research on 1 2 Chloroethyl Cytosine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for gaining detailed structural information and for studying the dynamic interactions between 1-(2-Chloroethyl)cytosine derivatives and DNA.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of DNA adducts formed by chloroethylating agents. It provides detailed information about the atomic connectivity and stereochemistry of molecules. In the context of this compound research, NMR has been instrumental in characterizing the adducts formed with DNA bases. For instance, studies on related chloroethylnitrosoureas have utilized two-dimensional NMR techniques to characterize the structure of adducts formed with nucleosides. nih.gov These analyses can reveal the precise site of alkylation on the DNA base and the conformation of the modified nucleoside.

NMR is particularly valuable for understanding the mechanistic pathways of adduct formation and subsequent DNA cross-linking. For example, NMR studies have helped to confirm the structures of initial N7-guanine adducts, which can then undergo rearrangement or react further to form cross-links. nih.gov The insights gained from NMR are critical for understanding the biological consequences of the DNA damage induced by these compounds.

Key Findings from NMR Studies on Related Chloroethyl Adducts:

TechniqueAnalyteKey Findings
2D NMRChloroethylnitrosourea-DNA adductsElucidation of the structure of transient N7-arylamine guanine (B1146940) adducts. nih.gov
NMR SpectroscopyDNA modified with arylhydroxylaminesProvided evidence for the transfer of the N7-arylamine group to the C8 position of guanine. nih.gov

Mass spectrometry (MS) is a cornerstone technique for the detection, characterization, and quantification of DNA adducts due to its exceptional sensitivity and specificity. rsc.org When coupled with separation techniques, MS can identify adducts in complex biological mixtures at very low levels. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an adduct, thereby increasing confidence in its identification. nih.gov

In the study of this compound and its derivatives, tandem mass spectrometry (MS/MS) is particularly useful. In MS/MS, a specific adduct ion is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides structural information that can confirm the identity of the adduct. nih.gov A common fragmentation pathway for nucleoside adducts is the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose sugar and the formation of a protonated adducted base. nih.govoup.com This characteristic neutral loss can be used to screen for unknown adducts in a sample.

Advantages of HRMS in Adduct Analysis:

FeatureBenefit
High Mass Accuracy (≤ 5 ppm)Enables determination of elemental composition, enhancing identification confidence. nih.gov
High Resolving PowerReduces background interference from the sample matrix, improving signal-to-noise ratios. escholarship.org
MSn CapabilityProvides detailed structural information through multiple stages of fragmentation. escholarship.org

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can be used to study the interaction of molecules with metal surfaces. nih.gov By adsorbing DNA and small molecules onto a roughened metal surface (typically silver or gold), the Raman scattering signal can be enhanced by several orders of magnitude. mdpi.com This allows for the detection of analytes at very low concentrations.

In the context of this compound, SERS can provide insights into how the molecule interacts with DNA. Changes in the SERS spectrum of DNA upon introduction of the compound can indicate binding and potential structural alterations of the DNA molecule. researchgate.net For example, specific vibrational bands corresponding to the DNA bases can be monitored for shifts or intensity changes, which can signify the formation of adducts. utwente.nlmdpi.com SERS is particularly useful for studying these interactions in a label-free manner, avoiding the need for fluorescent or radioactive tags. nih.gov While specific SERS studies on this compound may not be widely published, the technique has been successfully applied to detect other DNA base modifications and interactions with various molecules, demonstrating its potential for this application. nih.govnih.gov

Potential SERS Signatures for DNA Interaction:

Vibrational ModePotential Change upon Adduct Formation
Cytosine ring breathingShift in frequency or change in intensity
Guanine ring breathingShift in frequency or change in intensity
Deoxyribose-phosphate backboneChanges indicating conformational alterations

Chromatographic Separation Techniques for Adduct Isolation and Quantification

Chromatographic techniques are essential for separating DNA adducts from unmodified nucleosides and other cellular components before their detection and quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant and most powerful technique in the field of DNA adductomics, which is the global analysis of all DNA adducts in a sample. nih.gov This method combines the high separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. oup.com In a typical DNA adductomics workflow, DNA is isolated from cells or tissues, enzymatically hydrolyzed to individual nucleosides, and then the mixture is injected into the LC-MS/MS system. nih.gov

The LC system separates the modified nucleosides from the much more abundant unmodified ones. The eluent from the LC column is then introduced into the mass spectrometer. Selected reaction monitoring (SRM) is a commonly used MS/MS scan mode for quantifying known adducts with high sensitivity and selectivity. oup.comoup.com For the discovery of new or unexpected adducts, data-dependent methods like constant neutral loss scanning can be employed to screen for compounds that exhibit the characteristic loss of the deoxyribose moiety. oup.comacs.org LC-MS/MS has been instrumental in identifying and quantifying a wide range of DNA adducts formed by various genotoxic agents. mdpi.com

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that allows for the separation of both charged and neutral molecules. nih.govwikipedia.org The separation is achieved by adding a surfactant to the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. scispace.comresearchgate.net Analytes partition between the aqueous buffer (mobile phase) and the micelles based on their hydrophobicity and charge. kapillarelektrophorese.com

MEKC offers high separation efficiency and can be used to separate structurally similar compounds. nih.gov This makes it a suitable technique for the analysis of this compound and its various analogs or degradation products. While MEKC is not as commonly coupled to mass spectrometry as liquid chromatography, it can be a powerful standalone separation technique with UV or other optical detection methods. The use of chiral surfactants in MEKC also allows for the separation of enantiomers. nih.gov

Comparison of Separation Principles:

TechniquePrinciple of SeparationSuitable Analytes
LC-MS/MSDifferential partitioning between a stationary and a mobile phase, followed by mass-to-charge ratio detection.Wide range of molecules, including DNA adducts.
MEKCDifferential partitioning between an aqueous buffer and a micellar pseudo-stationary phase in an electric field. scispace.comBoth neutral and charged small molecules, including structural analogs. nih.gov

Advanced Biophysical Techniques for Probing Molecular Interactions with Nucleic Acids

The interaction of this compound and its derivatives, particularly the chloroethylnitrosoureas (CENUs), with nucleic acids is a complex process involving the formation of various covalent adducts. Understanding the structural and conformational consequences of this alkylation is crucial for elucidating their biological activity. Advanced biophysical techniques provide indispensable tools for characterizing these molecular interactions at high resolution, revealing details about the nature of the adducts formed, their impact on nucleic acid structure, and their influence on subsequent biological processes.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone technique for the identification and quantification of DNA and RNA adducts. nih.govresearchgate.net Its high sensitivity and mass accuracy allow for the precise determination of molecular weights, enabling the identification of specific modifications on nucleobases. nih.gov In the context of 1-(2-chloroethyl) derivatives, MS-based methods are used to characterize the portfolio of adducts formed upon reaction with DNA.

Research on compounds like 1-(2-chloroethyl)-1-nitrosourea (B1198657) (CNU), which acts via a chloroethylating intermediate similar to that derived from this compound, has utilized these methods to identify numerous DNA alkylation products. nih.govnih.gov These studies involve treating DNA with the agent, followed by enzymatic hydrolysis to individual nucleosides and subsequent analysis by LC-MS/MS. This approach allows for the separation and identification of both mono-adducts and the highly significant cross-linked products. nih.gov The data-dependent constant neutral loss scan mode (CNL–MS³) is a powerful screening technique for discovering and structurally elucidating DNA adducts, as it can detect the characteristic loss of the deoxyribose sugar moiety from modified nucleosides. acs.org

Table 6.3.1: DNA Adducts of Chloroethylating Agents Identified by Mass Spectrometry

Adduct Abbreviation Description Significance
N7-(2-hydroxyethyl)guanine N7-HOEtG A mono-adduct formed at the N7 position of guanine. nih.gov Indicates reaction through a hydroxyethyl (B10761427) intermediate.
N7-(2-chloroethyl)guanine N7-ClEtG A reactive mono-adduct at the N7 position of guanine. nih.gov Precursor to interstrand cross-links.
1,2-(diguan-7-yl)ethane N7-bis-G An intrastrand cross-link between two guanine bases. nih.gov Causes significant distortion of the DNA helix.
1-[N¹-deoxyguanosinyl], 2-[N³-deoxycytidyl]ethane dG-dC Cross-link The primary cytotoxic interstrand cross-link. nih.govnih.gov Blocks DNA replication and transcription.

This table is generated based on research findings for chloroethylating agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the three-dimensional structure and dynamics of molecules in solution. For nucleic acid research, NMR is used to determine the precise structure of DNA and RNA duplexes containing adducts, revealing detailed information about base pairing, backbone conformation, and the orientation of the adduct within the helix. lsu.edu

Table 6.3.2: Structural Insights from NMR Spectroscopy of DNA Adducts

Structural Parameter Information Gained Impact of Adduct Formation
Chemical Shifts Provides information on the local electronic environment of each nucleus. Significant shifts in proton and nitrogen signals of the adducted bases and their neighbors indicate structural changes. rsc.org
Nuclear Overhauser Effect (NOE) Determines inter-proton distances, crucial for 3D structure calculation. Reveals the spatial arrangement of the adduct relative to the nucleobases and the sugar-phosphate backbone.
Scalar (J) Couplings Provides information on dihedral angles within the sugar rings and the backbone. Changes in coupling constants indicate alterations in sugar pucker and backbone conformation (e.g., B-DNA vs. A-DNA or Z-DNA).

This table outlines the general application of NMR for studying nucleic acid adducts.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the atomic-resolution three-dimensional structure of molecules, provided they can be crystallized. mun.ca This technique involves directing X-rays at a crystal of the molecule of interest and analyzing the resulting diffraction pattern to build a detailed model of its structure. bioninja.com.au

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for monitoring the global conformation of nucleic acids. Different nucleic acid structures (e.g., B-DNA, A-DNA, Z-DNA, G-quadruplexes) have distinct CD spectra. The formation of covalent adducts by agents derived from this compound can induce significant conformational changes in the DNA helix. CD spectroscopy can be used to monitor these changes, providing information on whether the adduct causes a localized distortion or a more global shift in the DNA secondary structure. clemson.edu For example, a decrease in the positive CD band around 275 nm and an increase in the negative band around 245 nm might suggest a transition from a canonical B-form DNA towards a more distorted or A-like conformation upon adduct formation.

Applications in Chemical Biology and Synthetic Biology for Mechanistic Probing

1-(2-Chloroethyl)cytosine as a Chemical Probe for Investigating DNA Repair Pathways

This compound is a valuable tool for researchers studying the intricate mechanisms of DNA repair. As a monofunctional alkylating agent, it introduces a specific type of DNA damage, a chloroethyl adduct, primarily at the N3 position of cytosine. This targeted damage allows scientists to investigate how cells recognize and repair this particular lesion.

The study of DNA damage and repair is crucial, as unrepaired lesions can lead to mutations, genomic instability, and diseases like cancer. DNA repair enzymes are constantly working to protect DNA from damage caused by various sources, including alkylating species. nih.gov Chloroethylating agents, such as those derived from nitrosoureas, are known to form DNA adducts that can lead to interstrand cross-links (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription. researchgate.net

By introducing this compound-induced damage, researchers can track the activity of specific DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER). nih.gov For instance, the repair of chloroethylnitrosourea-induced DNA damage involves several systems, including the enzyme O6-methylguanine-DNA methyltransferase (MGMT), which can remove the initial adduct, and pathways like the Fanconi anemia pathway, NER, and homologous recombination, which are required to repair the more complex ICLs. researchgate.netnih.gov

The use of chemical probes like this compound allows for a dose-dependent and temporally controlled introduction of DNA damage, enabling the study of the downstream biological effects in cellular and animal models without the need for genetic alterations. nih.gov This approach has been instrumental in identifying and characterizing the roles of various DNA repair proteins and has contributed to the development of therapeutic strategies that exploit DNA repair vulnerabilities in cancer cells. clevelandclinic.org For example, understanding how tumor cells with specific mutations, such as those in the isocitrate dehydrogenase (IDH) genes in acute myeloid leukemia (AML), have an impaired response to DNA damage can lead to the development of targeted therapies. clevelandclinic.org

Development of Modified Nucleoside Analogs for Investigating Nucleic Acid Function

Modified nucleoside analogs are synthetic molecules that mimic the structure of natural nucleosides (the building blocks of DNA and RNA) but contain specific chemical alterations. These analogs are powerful tools for probing the structure, function, and metabolism of nucleic acids.

DNA polymerases are enzymes that synthesize DNA molecules from nucleoside triphosphates. The accuracy of this synthesis, known as fidelity, is crucial for maintaining the integrity of the genetic code. Modified nucleosides can be used to investigate the mechanisms that ensure this fidelity.

Researchers have designed and synthesized various nucleoside analogs with altered shapes, sizes, and hydrogen-bonding capabilities to test the steric and electronic constraints of the DNA polymerase active site. pnas.orgnih.gov For example, a series of thymine (B56734) analogs with incrementally increased sizes were used to probe the steric tightness of the DNA polymerase I active site. These studies revealed that the efficiency of replication and the fidelity of the polymerase are exquisitely sensitive to very small changes in the size of the base pair. pnas.org

Furthermore, modified nucleosides that lack the ability to form Watson-Crick hydrogen bonds have been instrumental in demonstrating that factors other than hydrogen bonding, such as shape complementarity, play a significant role in the fidelity of DNA polymerases. pnas.org The use of fluorescent nucleobase analogs allows for real-time monitoring of DNA synthesis and can provide insights into the dynamic interactions between the polymerase, the DNA template, and the incoming nucleotide.

Studies using modified nucleosides have also shed light on the different error rates and mechanisms of various DNA polymerases, such as the error-prone DNA polymerase β, which is involved in base excision repair. researchgate.netmendeley.com By examining how these polymerases incorporate or are stalled by modified nucleotides, researchers can better understand their roles in both normal DNA replication and in the bypass of DNA damage.

Table 1: Examples of Modified Nucleosides Used to Probe DNA Polymerase Function

Modified Nucleoside AnalogModificationApplicationKey Finding
DifluorotolueneNonpolar isostere of thymineProbing the role of hydrogen bonding in fidelityReplicated with near wild-type fidelity, indicating shape complementarity is a major determinant of fidelity. pnas.org
Variably Sized Thymine AnalogsIncremental increase in base sizeInvestigating steric effects in the polymerase active siteDNA polymerase activity and fidelity are highly sensitive to small changes in base pair size. pnas.org
2'-Deoxy-2'-fluoro-β-D-arabinonucleosides (2'F-araN)Stereochemical alteration at the 2'-carbonComparing incorporation efficiency with 2'F-ribonucleosidesRevealed unexpected differences in substrate recognition by various DNA polymerases. researchgate.net

The natural genetic code is based on four nucleobases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (T) in DNA, or uracil (B121893) (U) in RNA. These bases form two pairs: A-T(U) and G-C. Scientists are working to expand this genetic alphabet by creating "unnatural" base pairs (UBPs). frontiersin.orgresearchgate.net The successful incorporation of a UBP into an organism's DNA would allow for the creation of novel codons and anticodons, which could then be used to encode non-canonical amino acids (ncAAs) with unique chemical properties. nih.govucsf.edu

The development of a semi-synthetic organism that can stably replicate DNA containing a UBP and transcribe it into RNA is a major goal in synthetic biology. researchgate.net This would open up possibilities for creating proteins with novel functions and for developing new biotechnologies. frontiersin.org Several approaches are being explored to achieve this, including:

Hydrophobic and Packing Interactions: Instead of relying on hydrogen bonds, some UBPs are designed to pair based on hydrophobic and packing interactions. nih.gov

Orthogonal tRNA/Synthetase Pairs: To incorporate an nCAA in response to an unnatural codon, an orthogonal tRNA/aminoacyl-tRNA synthetase pair is required. This pair must function independently of the host cell's natural tRNA and synthetase machinery. ucsf.edufrontiersin.org

Codon Reassignment: Existing codons, such as stop codons, can be repurposed to encode nCAAs. frontiersin.orgucsf.edu

The expansion of the genetic code holds immense potential for creating new biological systems and for the site-specific incorporation of non-standard amino acids into proteins, thereby expanding their functionalities. frontiersin.org

Utilization in Designing Molecular Tools for Targeted Bioconjugation in Research Contexts

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This technique is widely used in research to create probes for imaging, diagnostics, and therapeutic applications. This compound and other molecules with reactive chloroethyl groups can be utilized in the design of molecular tools for targeted bioconjugation.

The chloroethyl group is an electrophilic moiety that can react with nucleophilic sites on biomolecules, such as the thiol group of cysteine residues in proteins. This reactivity can be harnessed to achieve site-specific labeling of proteins and peptides. digitellinc.comnih.gov For example, researchers have developed methods for the orthogonal modification of cysteine residues using alkyl thianthrenium salts, which allows for the introduction of a wide range of functional groups under mild conditions. nih.gov

In the context of targeted therapies, bioconjugates can be designed to deliver a therapeutic agent to a specific cell type or tissue. nih.govresearchgate.netnih.gov For instance, chlorotoxin, a peptide that preferentially binds to certain cancer cells, has been conjugated to near-infrared fluorescent dyes for intraoperative imaging of tumors. nih.govresearchgate.netnih.gov The chemical re-engineering of such peptides can improve their bioconjugation properties, leading to more homogeneous and functionally effective products. nih.govresearchgate.netnih.gov

The development of new bioconjugation strategies is an active area of research, with a focus on improving selectivity, efficiency, and biocompatibility. mdpi.comprinceton.edu Click chemistry, for example, has become a popular method for bioconjugation due to its high specificity and mild reaction conditions. nih.gov The ability to precisely modify biomolecules with functional payloads is essential for advancing our understanding of biological processes and for developing new diagnostic and therapeutic tools. nih.gov

Contribution to Understanding Fundamental Alkylation Processes within Biological Systems

Alkylation is a fundamental chemical reaction in which an alkyl group is transferred from one molecule to another. mt.compsu.eduwikipedia.org In biological systems, alkylation can occur at various nucleophilic sites on DNA, RNA, and proteins, and it can have significant consequences for cellular function. The study of alkylating agents like this compound provides valuable insights into these fundamental processes.

This compound serves as a model compound for understanding how chloroethylating agents interact with DNA. The initial reaction typically involves the alkylation of a nucleophilic site on a DNA base, such as the N7 position of guanine or the N3 position of cytosine. nih.govnih.govresearchgate.net This initial adduct can then undergo further reactions, such as intramolecular cyclization to form a more reactive species, or it can lead to the formation of interstrand cross-links. nih.gov

By studying the kinetics and products of these reactions, scientists can elucidate the mechanisms of DNA alkylation and the factors that influence the specificity of these reactions. nih.gov For example, studies with 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes have shown that the structure of the acyl group can influence the pathway of DNA alkylation. nih.gov Quantum modeling has also been used to study the alkylation of the guanine-cytosine base pair by sulfur and nitrogen mustards, providing insights into the electronic transfers that occur during the alkylation process. nih.gov

Understanding the fundamental processes of alkylation is not only important from a chemical perspective but also has significant implications for toxicology and medicine. Many environmental carcinogens and chemotherapeutic drugs are alkylating agents. nih.gov Therefore, a detailed understanding of how these agents damage DNA and how cells respond to this damage is crucial for assessing cancer risk and for designing more effective and less toxic cancer therapies.

Future Research Directions and Emerging Paradigms

Advanced Computational Design of Chloroethylcytosine Analogs with Tailored Reactivity and Selectivity

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of novel therapeutic agents. nih.govmdpi.com In the context of 1-(2-chloroethyl)cytosine, future research will leverage advanced computational approaches to design analogs with enhanced reactivity towards cancer cells and improved selectivity, thereby minimizing off-target effects. nih.govnih.govpeerscientist.com

Density functional theory (DFT) calculations can be employed to predict the reactivity of different cytosine derivatives and to understand how modifications to the chloroethyl side chain or the cytosine ring will affect their electronic properties and, consequently, their alkylating potential. nih.govresearchgate.net In silico docking studies can be used to model the interaction of these analogs with DNA and with DNA repair enzymes, providing insights into their potential efficacy and mechanisms of resistance. nih.gov

A key goal is to design prodrugs that are selectively activated in the tumor microenvironment. This could be achieved by incorporating functionalities that are cleaved by tumor-specific enzymes or that are activated by the unique physicochemical conditions of tumors, such as hypoxia or lower pH. Computational methods can aid in the design of these trigger mechanisms. mdpi.com

The following table outlines computational approaches for the design of novel chloroethylcytosine analogs:

Computational ApproachApplication in Analog DesignDesired Outcome
Quantum Mechanics (QM) Calculation of electronic properties, reaction energies, and transition states for the alkylation reaction.Prediction of the reactivity and stability of novel analogs.
Molecular Docking Simulation of the binding of analogs to the DNA minor and major grooves and to the active sites of DNA repair proteins.Identification of analogs with high affinity for target DNA sequences and prediction of potential resistance mechanisms.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of DNA-adduct complexes and their interaction with repair enzymes over time.Understanding the structural consequences of adduct formation and the mechanisms of their recognition and repair.
Quantitative Structure-Activity Relationship (QSAR) Development of predictive models that correlate the chemical structure of analogs with their biological activity.Rapid screening of virtual libraries of analogs to identify promising candidates for synthesis and experimental testing.

Exploring Novel Alkylation Sites and Mechanisms Beyond Classical Nucleobase Targets

While the N3 and O² positions of cytosine and various positions on guanine (B1146940) and adenine (B156593) are known targets for chloroethylating agents, future research will likely uncover novel alkylation sites and mechanisms. nih.gov The formation of exocyclic DNA adducts, such as 3,N⁴-ethanocytosine, has been reported for chloroethylnitrosoureas, and similar adducts may be formed by this compound. nih.gov

Advanced mass spectrometry techniques with high resolution and accuracy will be instrumental in identifying these non-canonical adducts. nih.gov Furthermore, understanding the biological consequences of these novel adducts will be a key area of investigation. Some may be more mutagenic or cytotoxic than the classical adducts, and they may be recognized and repaired by different cellular pathways.

Research will also focus on the potential for this compound to alkylate other cellular macromolecules, such as RNA and proteins. The formation of RNA adducts could have significant implications for gene expression and regulation, while protein alkylation could affect the function of critical enzymes, including those involved in DNA repair. The identification of these off-target interactions is crucial for a complete understanding of the compound's mechanism of action and for the design of more specific analogs.

Development of New Chemical Biology Technologies for Studying Chloroethylation in Complex Biological Environments

Chemical biology offers a powerful toolkit for studying the intricate interactions of small molecules with biological systems. mskcc.org The development of novel chemical probes and assays will be essential for advancing our understanding of this compound. osu.edueubopen.org

A major goal is the development of fluorescent probes that can visualize the formation of this compound-DNA adducts in living cells in real-time. nih.govrsc.orgresearchgate.net Such probes would enable researchers to study the spatial and temporal dynamics of DNA damage and repair with unprecedented detail. These probes could be designed to fluoresce upon alkylation or to be recognized by specific antibodies that can then be detected with fluorescently labeled secondary antibodies.

Another promising avenue is the use of affinity-based probes, such as biotinylated derivatives of this compound, to identify the cellular proteins that interact with the compound or its DNA adducts. nih.gov This approach, coupled with mass spectrometry-based proteomics, can reveal novel protein targets and interacting partners, providing new insights into the compound's mechanism of action and cellular response.

The development of high-throughput screening assays will also be crucial for the discovery of new chloroethylcytosine analogs with improved therapeutic properties. nih.gov These assays could be based on the fluorescent probes described above or on other reporters of DNA damage and cell viability.

The following table details emerging chemical biology technologies and their potential applications in this compound research:

Chemical Biology TechnologyApplicationPotential Discoveries
Fluorescent Probes Real-time imaging of DNA adduct formation and repair in living cells.Spatiotemporal dynamics of DNA damage, identification of cellular compartments with high levels of adduction, and visualization of repair foci.
Affinity-Based Probes Pull-down and identification of proteins that bind to this compound or its DNA adducts.Novel protein targets, interacting partners in DNA repair pathways, and components of the cellular stress response.
Click Chemistry Bioorthogonal labeling of this compound analogs for in situ detection and tracking.Precise localization of the compound and its metabolites within cells and tissues.
High-Throughput Screening Rapid screening of large libraries of chloroethylcytosine analogs for desired biological activities.Identification of new lead compounds with improved potency, selectivity, and pharmacological properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chloroethyl)cytosine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves alkylation of cytosine using 2-chloroethylating agents (e.g., chloroethyl nitrosoureas) under controlled pH (7–9) and temperature (25–40°C). Purification may employ column chromatography with silica gel or reverse-phase HPLC, using acetonitrile/water gradients. Purity assessment requires nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular validation .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : To confirm the chloroethyl group's position and assess stereochemistry.
  • UV-Vis spectroscopy : For monitoring alkylation efficiency via shifts in λmax.
  • Chromatography (HPLC/UPLC) : To quantify purity and detect byproducts.
  • X-ray crystallography : For resolving crystal structures when stable crystals are obtainable .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow these guidelines:

  • Personal Protective Equipment (PPE) : Use fluoropolymer gloves (0.7 mm thickness) and full-face respirators with ABEK filters to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound mediate DNA alkylation, and what are its primary biological targets?

  • Methodological Answer : The chloroethyl group forms covalent adducts with DNA bases, preferentially alkylating guanine at the O<sup>6</sup> position. This disrupts replication and triggers apoptosis. Target specificity can be validated using:

  • Mass spectrometry : To identify adduct formation.
  • Comet assays : To quantify single-strand breaks.
  • Molecular docking simulations : To predict binding affinity with DNA repair enzymes (e.g., MGMT) .

Q. How should researchers address contradictory data on this compound’s alkylation efficiency across studies?

  • Methodological Answer : Contradictions may arise from:

  • Variability in reaction conditions (pH, temperature, solvent polarity).
  • Cell line-specific DNA repair mechanisms (e.g., MGMT overexpression).
  • Analytical sensitivity limits (e.g., LC-MS detection thresholds).
    Mitigate by standardizing protocols, using internal controls (e.g., temozolomide as a reference alkylator), and applying meta-analysis frameworks to reconcile datasets .

Q. What experimental strategies can evaluate synergistic effects of this compound with other anticancer agents?

  • Methodological Answer : Use combination index (CI) analysis via:

  • Isobolograms : To determine additive, synergistic, or antagonistic effects.
  • Clonogenic assays : To assess long-term cytotoxicity in cancer cell lines.
  • In vivo xenograft models : For validating efficacy in tumor regression studies.
    Pair with MGMT inhibitors (e.g., O<sup>6</sup>-benzylguanine) to overcome resistance .

Q. How do cancer cells develop resistance to this compound, and what molecular mechanisms are involved?

  • Methodological Answer : Resistance is often mediated by:

  • MGMT upregulation : Quantify MGMT activity via HPLC-based assays measuring O<sup>6</sup>-methylguanine repair.
  • Mismatch repair (MMR) deficiency : Use Western blotting to assess MLH1/MSH2 protein levels.
  • Apoptosis evasion : Monitor Bcl-2/Bax ratios using flow cytometry .

Q. What are the stability profiles of this compound under varying storage and physiological conditions?

  • Methodological Answer : Stability depends on:

  • Temperature : Store at –20°C in inert gas (argon) to prevent hydrolysis.
  • pH : Degrades rapidly in acidic environments (pH <5); use buffered solutions (pH 7–8) for in vitro studies.
  • Light exposure : Protect from UV light to avoid photodegradation. Monitor via accelerated stability testing (40°C/75% RH for 6 months) .

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